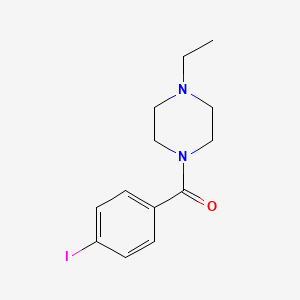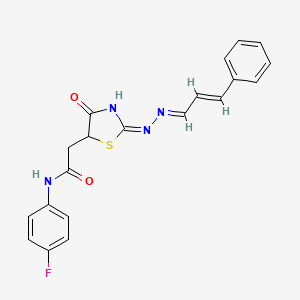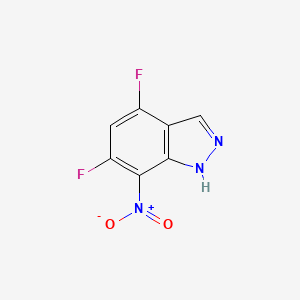
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone
カタログ番号 B2408267
CAS番号:
306289-44-1
分子量: 344.196
InChIキー: IFIDFYCBEGWGHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” is a chemical compound with the molecular formula C13H17IN2O . It is a complex organic compound that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” consists of 13 carbon atoms, 17 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 344.191 Da, and the monoisotopic mass is 344.038544 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” include its molecular structure and weight . For more detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature.科学的研究の応用
However, the available information on 4-MP provides insight into its medical applications and pharmacological profile:
Pharmacological Profile of 4-Methylpyrazole (4-MP)
- Treatment of Poisoning : 4-MP is primarily known for its role in treating ethylene glycol and methanol poisoning. It acts as a potent inhibitor of alcohol dehydrogenase, thus preventing the formation of toxic metabolites ((Baud et al., 1986), (Jacobsen et al., 1988)).
- Pharmacokinetics and Safety Profile : Studies indicate that 4-MP has a dose-dependent kinetic profile and is generally well-tolerated at therapeutic doses. Side effects reported are mild and include nausea and dizziness at higher doses ((Jacobsen et al., 1996), (Wallemacq et al., 2004)).
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDFYCBEGWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone | |
Synthesis routes and methods
Procedure details


Into a 100 mL round bottom flask was placed 4-iodobenzoyl chloride (2.67 g, 0.01 mmol) and dichloromethane (25 mL). The flask was placed in an ice water bath. Then N-ethylpiperazine (2.6 mL, 0.021 mmol) was added dropwise with stirring. The reaction was allowed to stir for 10 days at room temperature. Saturated aqueous potassium carbonate (50 mL) was added, and the product was extracted with ethyl acetate (3×100 mL). The organic layers were dried over sodium sulfate, filtered through a silica plug, and concentrated under reduced pressure to afford the title compound as a yellow oil. Mass found by LC-MS(+): 345 M+H+); calc. for C19H29BN2O3: 344.26.



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2408186.png)

![4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2408188.png)


![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)
![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)
